(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)
(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)
Brand Name:
Vulcanchem
CAS No.:
142061-53-8
VCID:
VC21104267
InChI:
InChI=1S/C57H72N14O8/c1-34(2)50(70-51(73)35(3)58)56(78)65-36(4)52(74)69-47(27-41-30-60-33-64-41)57(79)71-23-13-20-48(71)55(77)68-45(24-38-16-9-6-10-17-38)53(75)62-31-42(25-39-28-61-44-19-12-11-18-43(39)44)66-54(76)46(26-40-29-59-32-63-40)67-49(72)22-21-37-14-7-5-8-15-37/h5-12,14-19,28-30,32-36,42,45-48,50,61H,13,20-27,31,58H2,1-4H3,(H,59,63)(H,60,64)(H,62,75)(H,65,78)(H,66,76)(H,67,72)(H,68,77)(H,69,74)(H,70,73)/t35-,36+,42-,45-,46-,47-,48+,50-/m0/s1
SMILES:
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7)NC(=O)C(C)N
Molecular Formula:
C57H72N14O8
Molecular Weight:
1081.3 g/mol
(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)
CAS No.: 142061-53-8
Cat. No.: VC21104267
Molecular Formula: C57H72N14O8
Molecular Weight: 1081.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142061-53-8 |
|---|---|
| Molecular Formula | C57H72N14O8 |
| Molecular Weight | 1081.3 g/mol |
| IUPAC Name | (2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C57H72N14O8/c1-34(2)50(70-51(73)35(3)58)56(78)65-36(4)52(74)69-47(27-41-30-60-33-64-41)57(79)71-23-13-20-48(71)55(77)68-45(24-38-16-9-6-10-17-38)53(75)62-31-42(25-39-28-61-44-19-12-11-18-43(39)44)66-54(76)46(26-40-29-59-32-63-40)67-49(72)22-21-37-14-7-5-8-15-37/h5-12,14-19,28-30,32-36,42,45-48,50,61H,13,20-27,31,58H2,1-4H3,(H,59,63)(H,60,64)(H,62,75)(H,65,78)(H,66,76)(H,67,72)(H,68,77)(H,69,74)(H,70,73)/t35-,36+,42-,45-,46-,47-,48+,50-/m0/s1 |
| Standard InChI Key | XLYQOKWAPHMGLO-XVRZORJCSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7)N |
| SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7)NC(=O)C(C)N |
| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7)NC(=O)C(C)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator